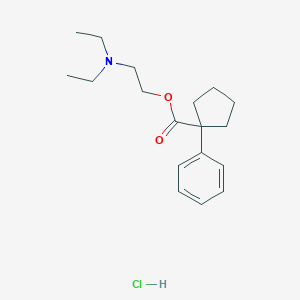

![molecular formula C22H30ClN3O3 B172622 N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride CAS No. 150491-98-8](/img/structure/B172622.png)

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride

Vue d'ensemble

Description

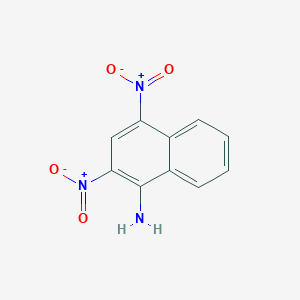

Nibentan, connu chimiquement sous le nom de N-[5-(diéthylamino)-1-phénylpentyl]-4-nitrobenzamide, est un agent antiarythmique de classe III. Il a été rapporté pour la première fois par Mashkovskii et a fait l’objet de nombreuses études pour ses effets sur le cœur. Nibentan est connu pour sa capacité à prolonger la durée du potentiel d’action dans les cellules cardiaques, ce qui le rend efficace pour traiter divers types d’arythmies .

Applications De Recherche Scientifique

Nibentan has been extensively studied for its antiarrhythmic properties. It is used in:

Cardiology: To treat paroxysmal arrhythmias and other heart rhythm disorders.

Pharmacokinetics Studies: To understand its metabolism and distribution in the body.

Electrophysiology: To study its effects on cardiac cells and action potential duration.

Drug Development: As a reference compound for developing new antiarrhythmic agents

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du nibentan implique plusieurs étapes à partir du phénylacétonitrile. Les étapes clés comprennent :

Condensation : Le phénylacétonitrile est condensé avec du carbonate de diéthyle en utilisant de l’éthylate de sodium dans le toluène pour former du (éthoxycarbonyl)cyanophénylméthanate de sodium.

Alkylation : Ce composé intermédiaire est ensuite alkylé avec du 1,4-dibromobutane pour produire du 5-bromo-1-(éthoxycarbonyl)-1-cyano-1-phénylpentane.

Amination : Le produit est traité avec de la diéthylamine pour obtenir du 1-(éthoxycarbonyl)-1-cyano-5-(diéthylamino)-1-phénylpentane.

Décarboxylation : La décarboxylation avec de l’hydroxyde de potassium aqueux en présence de chlorure de triéthylbenzylammonium donne du 1-cyano-5-(diéthylamino)-1-phénylpentane.

Oxydation : Le composé est oxydé avec du peroxyde d’hydrogène dans le diméthylsulfoxyde pour former du 1-carbamoyl-5-(diéthylamino)-1-phénylpentane.

Transposition : Une transposition de Hofmann utilisant du brome et du méthylate de sodium dans le méthanol le transforme en 1-(méthoxycarbonylamino)-5-(diéthylamino)-1-phénylpentane.

Hydrolyse et couplage : L’hydrolyse avec de l’hydroxyde de sodium dans l’éthanol suivie d’un couplage avec du chlorure de 4-nitrobenzoyle dans l’acétonitrile donne du nibentan.

Méthodes de production industrielle : La production industrielle du nibentan suit des voies de synthèse similaires, mais à plus grande échelle, assurant une pureté élevée et un rendement élevé grâce à des conditions réactionnelles optimisées et des techniques de purification.

Types de réactions :

Oxydation : Le nibentan subit des réactions d’oxydation, en particulier au cours de sa synthèse.

Réduction : Il peut être réduit dans des conditions spécifiques, bien que cela soit moins courant.

Substitution : Le nibentan peut participer à des réactions de substitution, en particulier au cours de sa synthèse lorsque des intermédiaires sont formés.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène dans le diméthylsulfoxyde.

Agents réducteurs : Non couramment utilisés dans le produit final, mais peuvent être utilisés dans des étapes intermédiaires.

Réactifs de substitution : Diéthylamine, brome et méthylate de sodium.

Principaux produits formés :

Nibentan hydroxylé : Formé au cours des processus métaboliques.

Nibentan déséthylé : Autre métabolite identifié dans le plasma sanguin humain.

4. Applications de la recherche scientifique

Le nibentan a été largement étudié pour ses propriétés antiarythmiques. Il est utilisé dans :

Cardiologie : Pour traiter les arythmies paroxystiques et autres troubles du rythme cardiaque.

Études pharmacocinétiques : Pour comprendre son métabolisme et sa distribution dans l’organisme.

Électrophysiologie : Pour étudier ses effets sur les cellules cardiaques et la durée du potentiel d’action.

Développement de médicaments : Comme composé de référence pour développer de nouveaux agents antiarythmiques

Mécanisme D'action

Le nibentan exerce ses effets en bloquant les canaux potassiques dans les cellules cardiaques, ce qui prolonge la phase de repolarisation du potentiel d’action. Cela augmente la période réfractaire des cellules myocardiques, empêchant l’activité électrique anormale qui peut entraîner des arythmies. Les cibles moléculaires comprennent divers canaux potassiques impliqués dans la repolarisation cardiaque .

Composés similaires :

Niféridyl : Un autre agent antiarythmique de classe III avec un mécanisme d’action similaire.

Amiodarone : Un antiarythmique de classe III bien connu, mais avec un spectre d’activité plus large et plus d’effets secondaires.

Sotalol : Un antiarythmique de classe III avec des propriétés bêta-bloquantes supplémentaires.

Unicité du nibentan : Le nibentan est unique dans son action spécifique sur les canaux potassiques sans effets significatifs sur les autres canaux ioniques ou récepteurs. Cette sélectivité en fait un outil précieux dans les milieux cliniques et de recherche pour étudier l’électrophysiologie cardiaque et développer de nouveaux traitements pour les arythmies .

Comparaison Avec Des Composés Similaires

Niferidyl: Another class III antiarrhythmic agent with a similar mechanism of action.

Amiodarone: A well-known class III antiarrhythmic but with a broader spectrum of activity and more side effects.

Sotalol: A class III antiarrhythmic with additional beta-blocking properties.

Uniqueness of Nibentan: Nibentan is unique in its specific action on potassium channels without significant effects on other ion channels or receptors. This selectivity makes it a valuable tool in both clinical and research settings for studying cardiac electrophysiology and developing new treatments for arrhythmias .

Propriétés

IUPAC Name |

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3.ClH/c1-3-24(4-2)17-9-8-12-21(18-10-6-5-7-11-18)23-22(26)19-13-15-20(16-14-19)25(27)28;/h5-7,10-11,13-16,21H,3-4,8-9,12,17H2,1-2H3,(H,23,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCBAYRWJULIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933957 | |

| Record name | N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157832-56-9, 150491-98-8 | |

| Record name | Nibentan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157832569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-(DIETHYLAMINO)-1-PHENYLPENTYL)-4-NITROBENZAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4S59ZCS33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)

![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B172569.png)